molecular formula C14H22Cl2N4O3 B13760844 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-21-6

4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B13760844
CAS No.: 75159-21-6
M. Wt: 365.3 g/mol
InChI Key: NRABTZIPTPLTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinones are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride (hereafter referred to as Compound A) features a complex 3-position substituent: a bis(2-hydroxyethyl)amino-methyl-aminomethyl group. This dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. Quinazolinones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

75159-21-6

Molecular Formula

C14H22Cl2N4O3

Molecular Weight

365.3 g/mol

IUPAC Name

3-[[[bis(2-hydroxyethyl)amino]methylamino]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C14H20N4O3.2ClH/c19-7-5-17(6-8-20)9-15-10-18-11-16-13-4-2-1-3-12(13)14(18)21;;/h1-4,11,15,19-20H,5-10H2;2*1H

InChI Key

NRABTZIPTPLTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCN(CCO)CCO.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound generally involves a multistep process, starting from 2-aminobenzamide as the key precursor. The main synthetic approach includes:

  • Step 1: Formation of Quinazolinone Core
    2-Aminobenzamide undergoes cyclization to form the quinazolinone ring system. This step is typically acid-catalyzed to facilitate ring closure.

  • Step 2: Introduction of the Bis(2-hydroxyethyl)amino Substituent
    The quinazolinone intermediate is reacted with formaldehyde and bis(2-hydroxyethyl)amine under acidic conditions. This Mannich-type reaction introduces the bis(2-hydroxyethyl)aminomethyl groups at the 3-position of the quinazolinone ring.

  • Step 3: Formation of the Dihydrochloride Salt
    The final compound is isolated as its dihydrochloride salt to enhance stability and solubility.

Reaction Conditions and Solvents

  • The reaction is typically conducted in polar protic solvents such as ethanol or methanol, which dissolve both reactants and facilitate acid-catalyzed reactions.

  • Temperature control is critical; reactions are performed at moderate temperatures ranging from 60°C to 80°C to optimize yield and selectivity.

  • Acid catalysts commonly used include hydrochloric acid or other mineral acids to promote cyclization and Mannich reactions.

Purification Techniques

  • Post-reaction, the product is purified by recrystallization from suitable solvents to obtain high purity.

  • Chromatographic techniques such as column chromatography may be employed for further purification, especially in research-scale synthesis.

Industrial Scale Considerations

  • For industrial production, continuous flow reactors and automated synthesis systems are utilized to improve reaction efficiency, yield, and reproducibility.

  • Catalysts and optimized reaction parameters (pH, temperature, solvent ratios) are employed to scale up the synthesis while maintaining product quality.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2-Aminobenzamide
Key Reagents Formaldehyde, bis(2-hydroxyethyl)amine
Solvents Ethanol, Methanol
Catalyst Hydrochloric acid (acid catalyst)
Temperature Range 60°C to 80°C
Reaction Type Acid-catalyzed cyclization and Mannich reaction
Purification Methods Recrystallization, Chromatography
Final Product Form Dihydrochloride salt

Supporting Research Findings and Mechanistic Insights

Mechanism of Formation

  • The initial cyclization of 2-aminobenzamide under acidic conditions forms the quinazolinone ring via intramolecular nucleophilic attack and dehydration.

  • The Mannich reaction proceeds by the formation of an iminium ion intermediate from formaldehyde and bis(2-hydroxyethyl)amine, which then reacts with the nucleophilic 3-position of the quinazolinone ring.

  • The bis(2-hydroxyethyl)amino substituent enhances solubility and provides sites for further chemical modifications.

Chemical Reactivity and Applications

  • The compound can undergo further functionalization using reagents such as hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride under controlled conditions.

  • These transformations enable the synthesis of various functionalized quinazolinone derivatives with potential biological activities.

Patent Literature and Combinatorial Synthesis

  • According to patent US5783577A, quinazolinone derivatives can be synthesized via combinatorial chemistry approaches, enabling the rapid generation of libraries of substituted quinazolinones for pharmaceutical screening.

  • The patent describes acid-catalyzed condensation of N-acylanthranilic acids with aromatic primary amines as a general method to access quinazolinone cores, which can be adapted for derivatives like the compound .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyethylamino groups and quinazolinone ring. Key reagents and outcomes include:

Reaction Type Reagents/Conditions Products Yield Citations
Hydroxyethyl group oxidationH₂O₂ (30%), 60°C, pH 7–8Carboxylic acid derivatives65–72%
Ring oxidationKMnO₄ (0.1 M), H₂SO₄, 80°CQuinazolinone-1,4-dione derivatives58%

Notably, hydrogen peroxide selectively oxidizes the hydroxyethyl groups to carboxylic acids without affecting the quinazolinone core under neutral conditions. Stronger oxidants like KMnO₄ induce ring oxidation, forming dione structures.

Reduction Reactions

Reductive transformations target the quinazolinone ring and imine bonds:

Reaction Type Reagents/Conditions Products Yield Citations
Ring reductionNaBH₄ (2 eq), EtOH, 25°C, 4 hTetrahydroquinazolinone derivatives81%
Imine bond reductionH₂ (1 atm), Pd/C (5%), MeOHAmine-functionalized quinazolinone89%

Sodium borohydride reduces the pyrimidine ring to a tetrahydroquinazolinone, while catalytic hydrogenation cleaves imine bonds to yield primary amines.

Nucleophilic Substitution

The hydroxyethylamino groups participate in substitution reactions:

Reaction Type Reagents/Conditions Products Yield Citations
AlkylationCH₃I (3 eq), K₂CO₃, DMF, 50°CN-methylated hydroxyethylamino derivatives77%
AcylationAcCl (2 eq), NEt₃, CH₂Cl₂, 0°CAcetylated quinazolinone68%

Alkylation with methyl iodide occurs at the secondary amine, while acylation modifies hydroxyl groups. These reactions retain the quinazolinone scaffold, enabling targeted functionalization.

Condensation Reactions

The compound forms Schiff bases and heterocyclic adducts:

Reaction Type Reagents/Conditions Products Yield Citations
Schiff base formationBenzaldehyde, EtOH, Δ, 6 hImine-linked quinazolinone63%
CyclocondensationThiourea, HCl, reflux, 8 hThiazolo[3,2-a]quinazolinone hybrids71%

Condensation with aldehydes produces thermally stable Schiff bases, while cyclocondensation with thiourea yields fused heterocycles . Microwave-assisted methods improve yields (85%) for cyclocondensation .

Stability and Reaction Optimization

Critical parameters influencing reactivity:

  • Solubility : Optimal in polar aprotic solvents (DMSO, DMF).

  • Temperature : Reactions above 80°C risk decomposition.

  • pH : Alkaline conditions (pH 9–10) enhance nucleophilic substitution rates.

Industrial-scale syntheses employ continuous flow reactors to maintain temperature control and improve reproducibility.

Comparative Reactivity

The bis(hydroxyethylamino)methyl group increases reactivity compared to simpler quinazolinones:

Feature This Compound 3-Amino-2-methylquinazolinone
Oxidation susceptibilityHigh (multiple oxidizable sites)Low (stable under mild conditions)
Substitution sites3 (amine, hydroxyl, methylene)1 (primary amine)
Condensation yield63–85%35–50%

The additional hydroxyethylamino groups enable multi-site modifications unavailable in simpler analogs .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, contributing to the formation of diverse quinazolinone derivatives with functional groups that enhance their utility in scientific research and industrial applications.

Reagent in Chemical Reactions
Due to its unique structural properties, this quinazolinone derivative acts as a reagent in multiple chemical reactions. Its ability to undergo various transformations makes it a valuable tool for chemists seeking to develop new compounds.

Biological Applications

Enzyme Inhibition Studies
4(3H)-Quinazolinone derivatives have been employed in studies focused on enzyme inhibition and protein interactions. The compound's capacity to bind to specific biological targets makes it instrumental in understanding biochemical pathways and developing inhibitors for therapeutic purposes .

Antioxidant Properties
Recent studies have highlighted the antioxidant properties of quinazolinone derivatives. For instance, 2-substituted quinazolin-4(3H)-ones have shown significant antioxidant activity through various assays (DPPH, ABTS, CUPRAC), indicating their potential for use in health-related applications .

Medical Applications

Therapeutic Potential
The compound has promising therapeutic applications, particularly in drug development for treating cancer, bacterial infections, and neurological disorders. Research indicates that certain derivatives exhibit potent anticancer activity by inhibiting key receptors such as the epidermal growth factor receptor (EGFR) . The IC50 values of these compounds suggest strong efficacy against various cancer cell lines.

Cytotoxicity Studies
In vitro assays have demonstrated the cytotoxic effects of 4(3H)-quinazolinone derivatives on cancer cells. For example, compounds synthesized with specific substitutions showed improved cytotoxicity profiles compared to their parent structures, warranting further investigation into their mechanisms of action .

Industrial Applications

Pharmaceuticals and Agrochemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility allows for the formulation of products with enhanced performance characteristics .

Case Studies and Research Findings

StudyFindings
Kumar et al. (2013)Synthesized novel quinazoline derivatives with significant antimicrobial activity .
Abouzid et al. (2020)Developed new 6-alkoxy-4-substituted-aminoquinazolines showing potent antitumor activity .
Fernandes et al. (2016)Improved inhibition of EGFR autophosphorylation with β-halopropionamide chain modifications .
Recent Antioxidant EvaluationDemonstrated that hydroxyl substitutions enhance antioxidant activity significantly .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its ability to act as a chelating agent allows it to modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A is distinguished by its 3-substituted polyamine side chain, which contrasts with simpler substituents in other derivatives. Key structural comparisons include:

Compound Name Substituents Key Features
Compound A 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride Enhanced hydrophilicity, potential for improved bioavailability
3-Amino-2-methyl-4-(3H)-quinazolinone 3-amino, 2-methyl Simple substituents; antimicrobial activity
UR-9825 7-Cl, triazole group Antifungal activity; halogen enhances potency
2-(Aminomethyl)-4(3H)-quinazolinone 2-aminomethyl Intermediate for further functionalization; molecular weight 175.19
Key Observations:
  • Hydrophilicity: The bis(2-hydroxyethyl)amino group in Compound A increases water solubility compared to non-polar substituents (e.g., methyl or phenyl groups). This is critical for drug formulation .
  • Biological Activity : Halogenated derivatives (e.g., UR-9825) exhibit potent antifungal activity due to electron-withdrawing effects, whereas Compound A ’s polyamine side chain may target different pathways, such as DNA intercalation or enzyme inhibition .
Key Findings:
  • Antifungal vs. Antibacterial : UR-9825’s 7-Cl substituent enhances antifungal activity, while Compound A ’s polyamine chain may favor interactions with bacterial membranes or nucleic acids .
  • Solubility and Half-Life : The dihydrochloride form of Compound A likely extends half-life compared to neutral derivatives, similar to UR-9825’s pharmacokinetic improvements in rats (t1/2 = 6–9 h) .

Physicochemical Properties

Property Compound A 2-(Aminomethyl)-4(3H)-quinazolinone UR-9825
Molecular Weight ~400 (estimated) 175.19 407.25
Solubility High (dihydrochloride salt) Moderate (neutral form) Low (lipophilic)
LogP ~-1.5 (predicted) -0.2 ~3.5

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. This article focuses on the specific compound 4(3H)-quinazolinone, 3-((((bis(2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a quinazolinone core with a complex side chain involving bis(2-hydroxyethyl)amino groups. This structure is pivotal for its biological interactions and pharmacological efficacy.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of quinazolinone derivatives. For instance:

  • Mechanism of Action : Quinazolinones target penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. They bind to the allosteric site of PBP2a, which is significant for combating methicillin-resistant Staphylococcus aureus (MRSA) .
  • Structure-Activity Relationship (SAR) : A study evaluated 77 variants of quinazolinone derivatives, revealing that modifications at specific positions significantly influenced antibacterial efficacy. Compounds demonstrated low clearance and high oral bioavailability in mouse models .
CompoundMIC (μg/mL)Activity Against
Compound 1≤ 4MRSA
Compound 27≤ 4Staphylococcus aureus

Anticancer Activity

Quinazolinones have also shown promise in cancer treatment:

  • EGFR Inhibition : Certain derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. These compounds interfere with EGFR autophosphorylation, leading to reduced tumor growth .
  • Apoptosis Induction : Recent studies indicated that specific quinazolinone derivatives can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .

Antifungal and Anti-inflammatory Effects

In addition to antibacterial and anticancer properties, quinazolinones exhibit antifungal and anti-inflammatory activities:

  • Antifungal Activity : Various studies have reported that quinazolinone derivatives possess antifungal properties effective against multiple strains .
  • Anti-inflammatory Effects : Some compounds have been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of novel 4(3H)-quinazolinones and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria. Results indicated that modifications on the phenyl ring significantly affected antibacterial potency .
  • In Vivo Efficacy :
    • In a mouse model of infection, a selected quinazolinone derivative exhibited significant efficacy against MRSA, highlighting its potential for clinical applications .

Q & A

Basic: What are the standard synthetic routes for 4(3H)-quinazolinone derivatives?

The synthesis typically involves condensation reactions using precursors like anthranilic acid or methyl 2-acylaminobenzoates. A common method involves heating methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes, followed by alkaline extraction and recrystallization . Alternative protocols include solvent-free one-pot reactions catalyzed by Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) or DABCO (1,4-diazabicyclo[2.2.2]octane) for improved efficiency and reduced reaction times .

Advanced: How can reaction conditions be optimized to improve yields of 3-substituted-4(3H)-quinazolinones?

Key factors include:

  • Catalyst selection : DABCO increases yields (up to 92%) under solvent-free conditions by facilitating cyclization . Brønsted acidic ionic liquids enhance regioselectivity and reduce side reactions .
  • Temperature control : Lower temperatures (150°C) reduce decomposition for thermally sensitive substituents, while higher temperatures (250°C) favor 4-quinazolinamine formation .
  • Solvent choice : Non-polar solvents (e.g., diisopropyl ether) improve recrystallization purity .
    Refer to yield tables in for substituent-specific optimization .

Basic: What characterization techniques are essential for confirming the structure of synthesized quinazolinone derivatives?

  • 1H NMR : Identifies substituent positions and tautomeric forms (e.g., iminol vs. amide) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretches at 1672–1791 cm⁻¹) .
  • Melting point analysis : Cross-referenced with literature values to assess purity .

Advanced: How do different catalytic systems influence the efficiency of quinazolinone synthesis?

  • DABCO : Enables one-pot synthesis with primary amines and trimethyl orthoformate, achieving yields >85% under solvent-free conditions .
  • Brønsted acidic ionic liquids : Offer recyclability and mild conditions, avoiding toxic solvents .
  • Electrochemical methods : Use aluminum/carbon electrodes and acetic acid electrolytes for oxidative cyclization at room temperature, ideal for heat-sensitive derivatives .

Basic: What biological activities are associated with 4(3H)-quinazolinone derivatives?

These compounds exhibit broad bioactivity, including:

  • Anticancer : Inhibition of thymidylate synthase and poly(ADP-ribose) polymerase (PARP) .
  • Anti-inflammatory/analgesic : Modulation of cyclooxygenase pathways .
  • Antimicrobial : Disruption of bacterial cell wall synthesis .
  • Anti-endotoxic : Neutralization of lipopolysaccharide (LPS)-induced TNF-α and NO overproduction .

Advanced: What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and LPS models for anti-inflammatory validation .
  • SAR studies : Compare substituent effects (e.g., 2-methyl vs. 3-chloro groups) to isolate pharmacophores .
  • Dose-response curves : Differentiate between specific activity and cytotoxicity .

Basic: What are common challenges in purifying quinazolinone derivatives?

  • Byproduct formation : Alkaline extraction (pH 8–9) removes acidic impurities .
  • Volatile amines : Distillation under reduced pressure (10 mmHg) separates N,N-dimethylcyclohexylamine .
  • Polymorphism : Sequential recrystallization (e.g., ethanol-water mixtures) ensures crystalline homogeneity .

Advanced: How can electrochemical methods synthesize complex quinazolinone derivatives?

Electrochemical oxidative cyclization of 2-aminobenzamides uses aluminum/carbon electrodes in acetic acid. This method avoids transition metals and high temperatures, achieving 70–90% yields for 2-methylquinazolin-4(3H)-ones at room temperature .

Basic: How does solvent choice affect quinazolinone synthesis?

  • Polar aprotic solvents (acetone) : Enhance nucleophilic substitution in alkylation reactions .
  • Solvent-free conditions : Minimize side reactions and improve atom economy in DABCO-catalyzed syntheses .
  • Non-polar solvents (light petroleum) : Ideal for recrystallizing hydrophobic derivatives .

Advanced: What approaches study tautomerism in quinazolinones?

  • Computational modeling : DFT calculations predict stability of amide vs. iminol tautomers .
  • X-ray crystallography : Resolves tautomeric forms in solid-state structures .
  • Variable-temperature NMR : Tracks tautomeric equilibrium shifts in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.